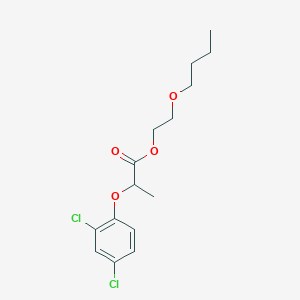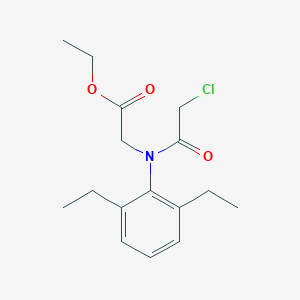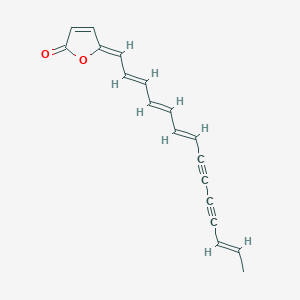
Tetraoctadecylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctadecylammonium hydroxide (TOAH) is a quaternary ammonium compound that has been widely used in scientific research for its unique properties. TOAH is a surfactant that can form micelles in aqueous solutions, which makes it useful for various applications, including as a template for the synthesis of nanoparticles and as a catalyst for organic reactions. In
Wirkmechanismus
The mechanism of action of Tetraoctadecylammonium hydroxide is based on its surfactant properties. Tetraoctadecylammonium hydroxide can form micelles in aqueous solutions, which can encapsulate other molecules or ions. The hydrophobic tails of Tetraoctadecylammonium hydroxide molecules form the core of the micelle, while the hydrophilic heads face outward. The micelles can solubilize hydrophobic molecules, allowing them to be transported in aqueous solutions.
Biochemische Und Physiologische Effekte
Tetraoctadecylammonium hydroxide has been shown to have antimicrobial properties. The surfactant properties of Tetraoctadecylammonium hydroxide can disrupt the cell membrane of bacteria, leading to cell death. Tetraoctadecylammonium hydroxide has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraoctadecylammonium hydroxide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Tetraoctadecylammonium hydroxide can form stable micelles in aqueous solutions, which can be used for various applications. However, Tetraoctadecylammonium hydroxide can be toxic to cells at high concentrations, and its surfactant properties can interfere with some assays.
Zukünftige Richtungen
There are several future directions for research on Tetraoctadecylammonium hydroxide. One area of research is the development of new synthesis methods for Tetraoctadecylammonium hydroxide that can improve its purity and yield. Another area of research is the use of Tetraoctadecylammonium hydroxide as a template for the synthesis of more complex nanoparticles, such as core-shell nanoparticles. Finally, Tetraoctadecylammonium hydroxide could be used as a tool for the delivery of drugs or other molecules to specific cells or tissues, which could have applications in drug delivery and gene therapy.
Conclusion:
In conclusion, Tetraoctadecylammonium hydroxide is a versatile surfactant that has many applications in scientific research. Its unique properties, including its ability to form micelles and act as a template for the synthesis of nanoparticles, make it a valuable tool in various fields of research. Further research on Tetraoctadecylammonium hydroxide could lead to new applications and insights into its mechanism of action.
Synthesemethoden
Tetraoctadecylammonium hydroxide can be synthesized through the reaction of octadecylamine with sodium hydroxide. The reaction produces Tetraoctadecylammonium hydroxide and water as byproducts. The synthesis can be carried out in either aqueous or non-aqueous solvents, depending on the desired properties of the final product. The purity of Tetraoctadecylammonium hydroxide can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Tetraoctadecylammonium hydroxide has been used in a variety of scientific research applications. One of the most common uses of Tetraoctadecylammonium hydroxide is as a template for the synthesis of nanoparticles. Tetraoctadecylammonium hydroxide micelles can act as a template for the synthesis of metal nanoparticles, which can be used in various applications, including catalysis, sensing, and medical diagnostics.
Tetraoctadecylammonium hydroxide has also been used as a catalyst for organic reactions. The surfactant properties of Tetraoctadecylammonium hydroxide can enhance the reactivity of the reactants, leading to higher yields and selectivity. Tetraoctadecylammonium hydroxide has been used in the synthesis of various organic compounds, including esters, amides, and ethers.
Eigenschaften
CAS-Nummer |
137044-24-7 |
|---|---|
Produktname |
Tetraoctadecylammonium hydroxide |
Molekularformel |
C72H149NO |
Molekulargewicht |
1045 g/mol |
IUPAC-Name |
tetraoctadecylazanium;hydroxide |
InChI |
InChI=1S/C72H148N.H2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
HNRXDBMBQAOWFV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



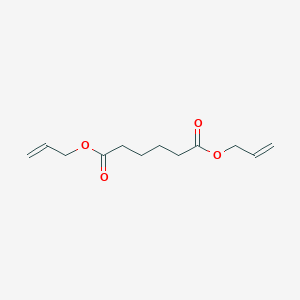
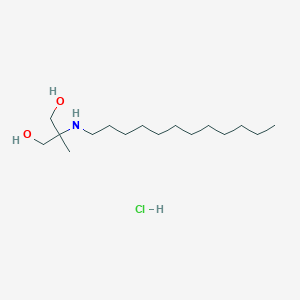
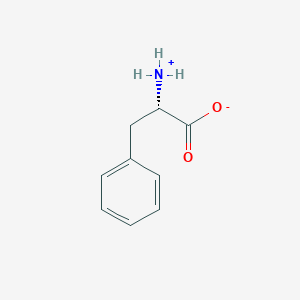
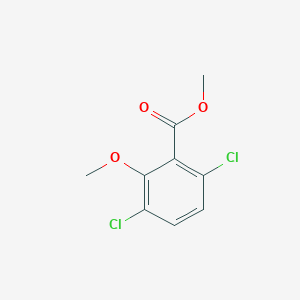
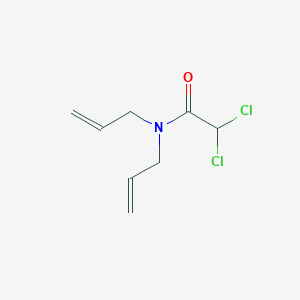
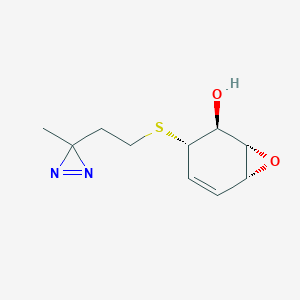
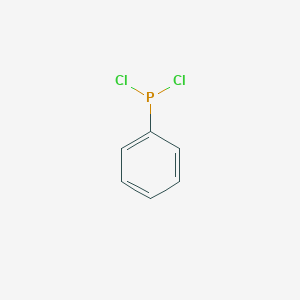
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
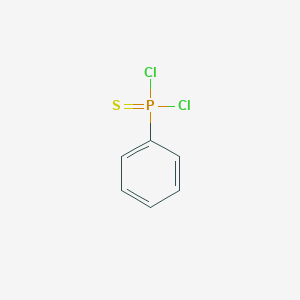
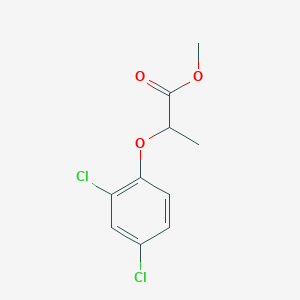
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)
